molecular formula C19H16N6O4 B2652270 5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethoxyphenyl)triazol-4-amine CAS No. 892763-01-8

5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethoxyphenyl)triazol-4-amine

Cat. No. B2652270
CAS RN: 892763-01-8
M. Wt: 392.375
InChI Key: NOEJWYRHXLQCRP-UHFFFAOYSA-N
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Description

5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethoxyphenyl)triazol-4-amine is a useful research compound. Its molecular formula is C19H16N6O4 and its molecular weight is 392.375. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Novel derivatives of 1,2,4-triazole and related compounds have been synthesized and evaluated for their antimicrobial properties. These studies aim to develop new agents capable of combating microbial resistance by exploring different chemical structures, including those similar to the specified compound. For example, some synthesized 1,2,4-triazole derivatives demonstrated good to moderate activities against various test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Microwave-Assisted Synthesis and Biological Activity Evaluation

Research has also focused on microwave-assisted synthesis techniques to create hybrid molecules that contain different functional groups, including oxadiazoles and triazoles, linked with other biologically active moieties. These compounds are then screened for various biological activities, such as antimicrobial, antilipase, and antiurease activities. This method aims to enhance the efficacy and spectrum of activity of the resulting compounds by combining multiple pharmacophoric elements into a single entity (Başoğlu et al., 2013).

Antiproliferative Activity

The development of new oxadiazole derivatives has been investigated for their potential antiproliferative activities against various cancer cell lines. By modifying the chemical structure, researchers aim to identify compounds with significant cytotoxic activities that could be further developed into anticancer therapies. Some derivatives have shown promising results in vitro, indicating the potential for these compounds in cancer research (Liszkiewicz et al., 2003).

Green Synthesis and Evaluation of Antimicrobial Activities

Green chemistry approaches have been applied to synthesize triazole derivatives with an emphasis on environmentally friendly methods. These compounds have been tested for their in-vivo antimicrobial activities, providing insights into their potential as novel antimicrobial agents. The goal is to discover compounds with significant activity that can be used to address the growing issue of antibiotic resistance while minimizing environmental impact (Rajurkar & Shirsath, 2017).

properties

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O4/c1-2-26-13-6-4-12(5-7-13)25-17(20)16(22-24-25)19-21-18(23-29-19)11-3-8-14-15(9-11)28-10-27-14/h3-9H,2,10,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEJWYRHXLQCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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